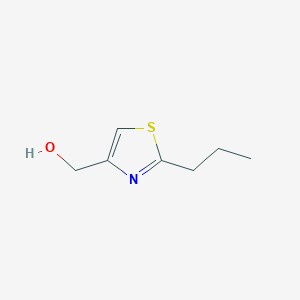
(2-Propylthiazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Propylthiazol-4-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism Of Action
The mechanism of action of (2-Propylthiazol-4-yl)methanol is not fully understood. However, it has been reported to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is important for cognitive function. Moreover, (2-Propylthiazol-4-yl)methanol has been reported to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
Studies have shown that (2-Propylthiazol-4-yl)methanol has various biochemical and physiological effects. It has been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Moreover, it has been reported to have antibacterial and antifungal properties, which may be attributed to its ability to disrupt the cell membrane of microorganisms. Additionally, (2-Propylthiazol-4-yl)methanol has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
(2-Propylthiazol-4-yl)methanol has several advantages for lab experiments. It is relatively easy to synthesize using different methods, and its purity can be easily determined using various analytical techniques. Moreover, it has been extensively studied in vitro and in vivo, which makes it a useful tool for investigating the mechanisms of neurodegenerative diseases and other disorders. However, (2-Propylthiazol-4-yl)methanol has some limitations for lab experiments. It has poor solubility in water, which may limit its bioavailability and efficacy. Moreover, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the research on (2-Propylthiazol-4-yl)methanol. One direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases and other disorders. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, the synthesis of (2-Propylthiazol-4-yl)methanol derivatives with improved solubility and efficacy is an area of interest. Furthermore, the development of metal complexes using (2-Propylthiazol-4-yl)methanol as a ligand may have potential applications in catalysis and material science.
Conclusion:
In conclusion, (2-Propylthiazol-4-yl)methanol is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. Moreover, it has been used as a potential therapeutic agent for the treatment of neurodegenerative diseases and other disorders, as well as an antibacterial and antifungal agent. However, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Scientific Research Applications
(2-Propylthiazol-4-yl)methanol has been used in scientific research for various applications. It has been studied as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied as an antibacterial and antifungal agent, as well as a potential anti-cancer agent. Moreover, (2-Propylthiazol-4-yl)methanol has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
properties
CAS RN |
166591-38-4 |
|---|---|
Product Name |
(2-Propylthiazol-4-yl)methanol |
Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(2-propyl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C7H11NOS/c1-2-3-7-8-6(4-9)5-10-7/h5,9H,2-4H2,1H3 |
InChI Key |
RPPOJEFDGPQTCV-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=CS1)CO |
Canonical SMILES |
CCCC1=NC(=CS1)CO |
synonyms |
4-Thiazolemethanol, 2-propyl- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)
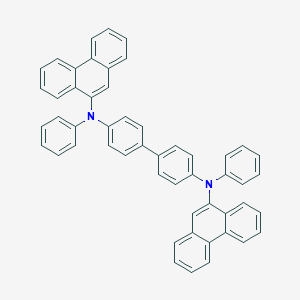
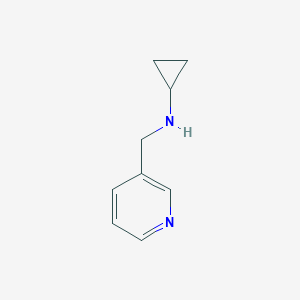
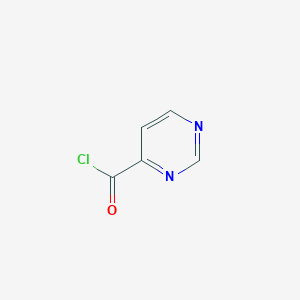
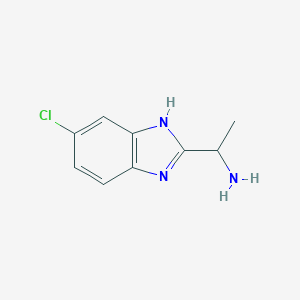
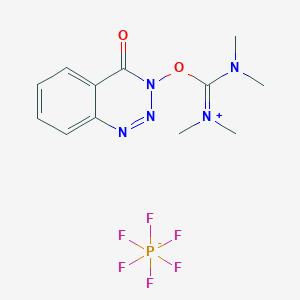
![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)
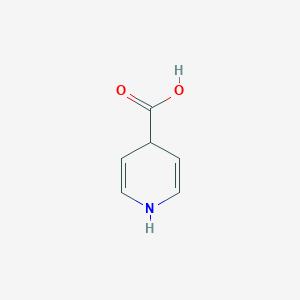
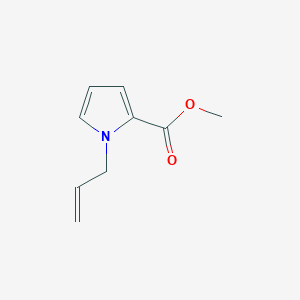
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
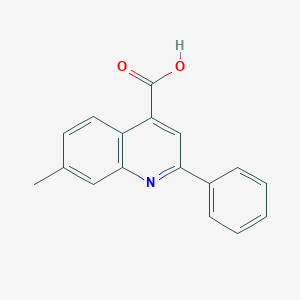
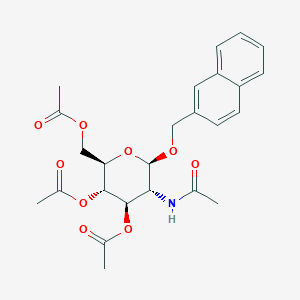
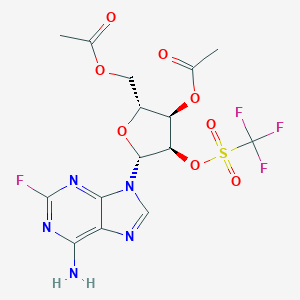
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)